molecular formula C20H20BrN3O3S2 B2390591 N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-82-8

N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2390591
CAS RN: 683268-82-8
M. Wt: 494.42
InChI Key: LQADZUZBNHWKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a sulfonyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and amide groups are aromatic, which means they have a ring structure with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom on the benzothiazole ring could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl and amide groups could make it polar, affecting its solubility in different solvents .

Scientific Research Applications

Benzothiazole Derivatives in Drug Design

Benzothiazoles, including derivatives similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, are critical in medicinal chemistry due to their wide range of biological activities. Structural Activity Relationship (SAR) studies have shown that benzothiazoles possess antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique methine center in the thiazole ring makes benzothiazoles important for rational drug design, providing a foundation for synthesizing new compounds with enhanced activities and reduced toxicity (Bhat & Belagali, 2020).

Sulfonamide Pharmacology

Compounds with a sulfonamide group, similar to the one present in the studied molecule, are explored for their diverse therapeutic applications. Sulfonamides have been pivotal in developing diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Novel research has expanded their use into antitumor agents, showcasing the flexibility and therapeutic potential of the sulfonamide moiety in drug development (Carta, Scozzafava, & Supuran, 2012).

DNA Interaction and Cell Biology Applications

The chemical class related to N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, specifically Hoechst analogs, has been extensively used in cell biology for DNA staining and analysis. These compounds' ability to bind to the minor groove of DNA with high specificity has made them invaluable tools in genetic engineering, cytometry, and molecular biology research (Issar & Kakkar, 2013).

Antioxidant Capacity and Chemical Analysis

The study of antioxidant capacities often utilizes compounds with benzothiazole and sulfonamide moieties for their reactive properties. These compounds are used as standards or mediators in assays like the ABTS/PP decolorization assay, which assesses the antioxidant capacity of various substances. Understanding these compounds' chemical behavior aids in developing better antioxidant assessment methods and potentially discovering new antioxidant agents (Ilyasov et al., 2020).

Conversion to Central Nervous System Drugs

Research into converting benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs highlights the importance of compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. These studies focus on synthesizing new molecules that can effectively penetrate the CNS for treating neurological disorders, showcasing the potential of such compounds in addressing growing CNS disease challenges (Saganuwan, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential applications. For example, it could be studied for its potential use in medicinal chemistry, given the biological activity of many benzothiazole derivatives .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-13-4-2-3-11-24(13)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)12-18(17)28-20/h5-10,12-13H,2-4,11H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADZUZBNHWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.